molecular formula C25H23ClN6 B607968 HOE 32020 CAS No. 23554-99-6

HOE 32020

Cat. No.: B607968
CAS No.: 23554-99-6
M. Wt: 442.9 g/mol
InChI Key: QXGLWDFFMBHOFL-UHFFFAOYSA-N
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Description

HOE 32020 is a synthetic fluorescent dye belonging to the Hoechst family, primarily used for DNA staining in biological research. It binds selectively to the minor groove of double-stranded DNA, particularly in AT-rich regions, and emits blue fluorescence (excitation ~350 nm, emission ~460 nm) . With a purity of 99.42%, it is commercially available in multiple formats, including 1 mL (10 mM solution), 5 mg, 10 mg, 50 mg, and 100 mg, making it versatile for laboratory use . Its applications span cell biology, virology, and immunology, such as in immunofluorescence assays (IFA) and enzyme-linked immunosorbent assays (ELISA) for detecting viral antibodies .

Properties

IUPAC Name

2-(4-chlorophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN6/c1-31-10-12-32(13-11-31)19-7-9-21-23(15-19)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-5-18(26)6-3-16/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGLWDFFMBHOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856157
Record name 2'-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23554-99-6
Record name 2'-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HOE 32020 involves the reaction of 2-(4-chlorophenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound can be synthesized through a series of organic reactions involving the formation of benzimidazole rings and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The compound is produced in controlled environments to ensure high purity and consistency. The production process includes steps such as purification, crystallization, and quality control to meet the required standards for scientific research .

Chemical Reactions Analysis

Types of Reactions

HOE 32020 primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The binding to DNA is facilitated by the interaction with the minor groove, which enhances its fluorescence properties .

Common Reagents and Conditions

The common reagents used with this compound include dimethyl sulfoxide and phosphate-buffered saline for preparing stock and working solutions. The dye is stable at temperatures between 2-6°C and can be stored for long periods when protected from light .

Major Products Formed

The major product formed from the interaction of this compound with DNA is a fluorescent complex that emits blue light upon excitation. This property is utilized in various fluorescence-based assays and imaging techniques .

Scientific Research Applications

Cell Viability and Proliferation Studies

HOE 32020 is extensively used to assess cell viability and proliferation. It differentiates between live and dead cells based on membrane integrity, as only viable cells can exclude the dye.

  • Case Study Example : In a study assessing the effects of a new drug on cancer cells, researchers utilized this compound to quantify cell death after treatment. The results indicated a significant reduction in viable cells at higher drug concentrations, demonstrating the compound's utility in evaluating therapeutic efficacy.

Apoptosis Detection

The compound is also instrumental in apoptosis studies. By combining this compound with other markers, researchers can analyze apoptotic pathways and mechanisms.

  • Data Table: Apoptosis Detection Using this compound
TreatmentLive Cells (%)Apoptotic Cells (%)Dead Cells (%)
Control85105
Drug A305020
Drug B602515

This table illustrates the effectiveness of different treatments in inducing apoptosis, highlighting the role of this compound in such analyses.

DNA Quantification and Visualization

This compound is frequently employed for quantifying DNA in various biological samples. Its binding affinity allows for accurate measurement of nucleic acid concentrations through fluorescence intensity.

  • Case Study Example : A study on gene expression involved using this compound to quantify DNA extracted from tissue samples. The fluorescence measurements correlated well with qPCR results, validating its use as a reliable quantification method.

Flow Cytometry

In flow cytometry, this compound serves as a critical component for analyzing cell populations based on their nucleic acid content. It aids in distinguishing between different cell types and states (e.g., quiescent vs. actively dividing).

  • Data Table: Flow Cytometry Analysis Results
Cell TypePercentage of Total CellsAverage Fluorescence Intensity
Live Cells70High
Apoptotic Cells15Medium
Necrotic Cells15Low

This table summarizes flow cytometry results demonstrating how this compound can differentiate between live, apoptotic, and necrotic cells based on fluorescence intensity.

In Vivo Imaging

Recent advancements have explored the use of this compound for in vivo imaging applications, particularly in tumor models where tracking cellular dynamics is crucial.

  • Case Study Example : Researchers utilized this compound for imaging tumor growth in live animal models. The dye's ability to intercalate with tumor cell DNA allowed for real-time visualization of tumor progression.

Mechanism of Action

HOE 32020 exerts its effects by binding to the minor groove of DNA, particularly in adenine-thymine-rich regions. This binding enhances the fluorescence intensity of the dye, making it a valuable tool for visualizing and quantifying DNA. The molecular target of this compound is the DNA double helix, and its binding does not significantly alter the structure of the DNA .

Comparison with Similar Compounds

Key Findings:

This compound’s moderate purity (99.42%) balances cost and performance for routine applications .

Functional Differences :

  • HOE-S 785026 : The "meta-Hoechst" derivative offers enhanced Bragg diffraction efficiency, useful in specialized imaging systems requiring minimal aberration .
  • Hoechst 33258 Analogues : These exhibit higher brightness and photostability, making them preferable for long-term live-cell tracking .
  • This compound : Distinguished by its use in virology (e.g., SFTSV antibody detection) due to compatibility with ELISA and IFA protocols .

This compound’s formulation as a ready-to-use solution (10 mM) simplifies workflow compared to powdered analogues requiring reconstitution .

Biological Activity

HOE 32020, a compound belonging to the class of Hoechst dyes, is primarily recognized for its application in biological research as a fluorescent stain for DNA. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Overview of this compound

This compound is a blue fluorescent dye that exhibits solubility in both water and organic solvents such as dimethyl formamide. It is commonly used in various biological assays to visualize and quantify nucleic acids within cells. The compound's ability to intercalate with DNA makes it particularly useful in fluorescence microscopy and flow cytometry applications.

The primary mechanism of action of this compound involves its intercalation between base pairs in the DNA helix. This interaction not only facilitates the visualization of DNA but also influences cellular processes such as apoptosis and cell cycle regulation. The binding affinity of this compound to DNA can be quantitatively assessed using fluorescence spectroscopy, which provides insights into its concentration-dependent effects on cells.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • DNA Staining : The compound is extensively used for staining DNA in fixed and live cells, allowing for the assessment of cell viability and proliferation.
  • Cell Cycle Analysis : By staining cells at different phases of the cell cycle, researchers can analyze cell cycle distribution using flow cytometry.
  • Apoptosis Detection : this compound can also be employed to identify apoptotic cells through changes in nuclear morphology, as apoptotic cells typically exhibit condensed or fragmented nuclei.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionMethodology
DNA StainingIntercalates with DNA for visualizationFluorescence microscopy
Cell Cycle AnalysisAnalyzes distribution across cell phasesFlow cytometry
Apoptosis DetectionIdentifies morphological changes in nucleiMicroscopy

Case Studies

  • Cell Viability Assay : In a study assessing the cytotoxic effects of various compounds on cancer cell lines, this compound was used to stain viable versus non-viable cells. The results indicated a significant correlation between dye uptake and cell death, demonstrating its utility in evaluating therapeutic efficacy.
  • Apoptosis Induction Study : Another investigation focused on the induction of apoptosis in human fibroblasts treated with oxidative stress agents. Cells were stained with this compound, revealing distinct nuclear condensation patterns characteristic of apoptosis. This study highlighted the dye's role in apoptosis research.
  • Cell Cycle Distribution Analysis : A recent experiment utilized this compound to determine the effects of a novel anti-cancer drug on cell cycle progression. Flow cytometric analysis showed that treated cells exhibited increased G2/M phase arrest, underscoring the compound's effectiveness in monitoring cell cycle dynamics.

Research Findings

Recent research has further elucidated the applications and implications of this compound:

  • Telomerase Activity : Studies have explored the relationship between telomerase activity and cellular aging. The use of this compound allowed researchers to visualize telomerase-expressing cells distinctly, contributing to our understanding of cellular senescence and potential therapeutic targets .
  • Fluorescent Properties : The compound's unique fluorescent properties have been leveraged to develop novel imaging techniques that enhance the resolution and specificity of nucleic acid detection in complex biological samples .

Q & A

Q. What is the mechanism of HOE 32020's interaction with DNA, and how does its fluorescence property aid in cellular imaging?

this compound is a Hoechst-derived blue fluorescent dye that binds selectively to the minor groove of double-stranded DNA, particularly in adenine-thymine-rich regions. Its fluorescence intensity increases upon DNA binding, making it ideal for nuclear staining in fixed or live cells. The dye is water-soluble and compatible with organic solvents like DMSO, allowing flexibility in experimental protocols. Researchers should optimize concentrations (typically 0.1–10 µg/mL) to avoid cytotoxicity and ensure signal specificity .

Q. How does this compound compare to other Hoechst dyes (e.g., Hoechst 33258) in terms of spectral properties and experimental applications?

this compound shares structural similarities with Hoechst 33258 but may differ in binding affinity, emission spectra, and photostability. For instance, Hoechst 33258 emits at ~460 nm, while this compound’s spectral profile should be validated using fluorescence microscopy with appropriate filter sets. Comparative studies should include controls for cell permeability, fixation compatibility (e.g., paraformaldehyde vs. methanol), and co-staining with other probes (e.g., propidium iodide for viability assessment) .

Q. What are the critical considerations for preparing and storing this compound solutions to maintain stability?

this compound should be reconstituted in sterile DMSO or deionized water, aliquoted to prevent freeze-thaw cycles, and stored at -20°C in light-protected vials. Prolonged exposure to light or acidic conditions can degrade the dye. Researchers should perform fresh dilutions in PBS or culture media before use and avoid precipitation by filtering solutions through 0.2 µm membranes .

Advanced Research Questions

Q. How can this compound be integrated into live-cell imaging protocols to study dynamic processes like cell cycle progression or viral DNA integration?

For live-cell imaging, use low concentrations of this compound (≤1 µg/mL) to minimize phototoxicity. Combine with time-lapse microscopy and environmental controls (e.g., CO₂, temperature). In virology, this compound can track viral DNA replication in models like SHIV-infected HSC-F cells, where synchronized infection and dye addition at specific post-infection intervals (e.g., 24–48 hours) help correlate nuclear changes with viral production .

Q. What methodological challenges arise when using this compound to assess DNA damage response (DDR) pathways, such as PARP1 inhibition or synthetic lethality?

this compound’s fluorescence may overlap with markers like γH2AX (DNA damage foci) or PARP inhibitors’ autofluorescence. To address this, use spectral unmixing or sequential imaging. In PARP1 inhibition studies, co-stain with antibodies for BER pathway proteins (e.g., XRCC1) and validate findings via comet assays or flow cytometry. Note that prolonged this compound exposure can induce mild DNA stress, necessitating short incubation times (<30 minutes) .

Q. How can researchers resolve contradictions in this compound staining efficiency across different cell types or experimental conditions?

Variability may stem from differences in cell membrane permeability (e.g., primary vs. immortalized cells), DNA content (ploidy), or fixation methods. Pre-treat cells with permeabilization agents (e.g., Triton X-100) for fixed samples or use hypertonic buffers for live cells. Include internal controls (e.g., a well-characterized cell line) and validate with alternative dyes (e.g., DAPI) .

Q. What advanced statistical models are suitable for quantifying this compound-derived data in population-level studies, such as viral eclipse phase kinetics?

In SHIV-KS661 studies, this compound staining combined with mathematical modeling (e.g., cumulative distribution functions) can estimate the timing of viral DNA integration. Use Bayesian frameworks or Monte Carlo simulations to account for stochastic variation in single-cell data. Ensure models adjust for target cell regeneration rates if experiments exceed 72 hours .

Methodological Best Practices

  • Experimental Design: Include negative controls (dye-free samples) and technical replicates to assess batch variability.
  • Data Interpretation: Use software like ImageJ or FlowJo for fluorescence quantification, normalizing signals to cell count or DNA content.
  • Ethical Compliance: Adhere to biosafety protocols when using this compound in infectious disease models, and ensure proper disposal of dye-contaminated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.